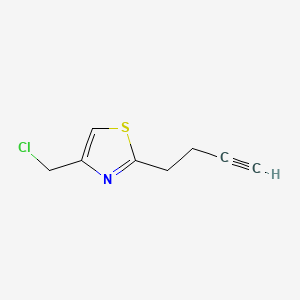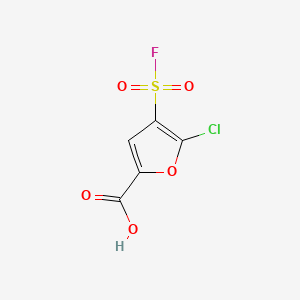
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole is an organic compound that is gaining attention in the scientific community due to its unique properties. It is a heterocyclic compound, which means it contains both carbon and nitrogen atoms in its ring structure. It is also a thiazole, a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in various fields, such as medicine, chemistry, and biochemistry.
科学研究应用
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential applications in various fields, such as medicine, chemistry, and biochemistry. In medicine, it has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In chemistry, it has been studied for its potential use as a catalyst in organic reactions. In biochemistry, it has been studied for its potential use as a fluorescent probe for the detection of specific proteins and enzymes.
作用机制
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In the case of anti-cancer activity, it has been suggested that the compound acts by targeting specific molecular pathways involved in cancer cell growth and proliferation. In the case of anti-inflammatory activity, it has been suggested that the compound acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In the case of anti-cancer activity, it has been suggested that the compound acts by targeting specific molecular pathways involved in cancer cell growth and proliferation. In the case of anti-inflammatory activity, it has been suggested that the compound acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been suggested that the compound may also act as an antioxidant, reducing oxidative stress and protecting cells from damage.
实验室实验的优点和局限性
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential use in various scientific fields, such as medicine, chemistry, and biochemistry. In the laboratory, the compound has several advantages, such as its low cost, its low toxicity, and its ease of synthesis. However, the compound also has several limitations, such as its low solubility in aqueous solutions, its instability in the presence of light, and its low stability in the presence of oxygen.
未来方向
The potential applications of 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole are vast, and there are many directions for future research. For example, further research could investigate the compound’s potential use as an anti-cancer drug and an anti-inflammatory agent. Additionally, further research could investigate the compound’s potential use as a catalyst in organic reactions, as a fluorescent probe for the detection of specific proteins and enzymes, and as an antioxidant. Finally, further research could investigate the compound’s potential use in other fields, such as materials science and nanotechnology.
合成方法
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole can be synthesized using a variety of methods. One method involves the reaction of but-3-yn-1-ol with chloromethyl thiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a thiazole ring structure with an additional chlorine atom attached to the ring. Another method involves the reaction of but-3-yn-1-ol with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a thiazole ring structure with an additional nitrogen atom attached to the ring.
属性
IUPAC Name |
2-but-3-ynyl-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMKDRKRDCYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=NC(=CS1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)

![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)

![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)

![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)


